4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
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Overview
Description
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is an organic compound with the molecular formula C10H9ClO It belongs to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of 4-chloronaphthalene: One common method involves the epoxidation of 4-chloronaphthalene using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane.
Oxidation with Hydrogen Peroxide: Another method involves the oxidation of 4-chloronaphthalene using hydrogen peroxide in the presence of a catalyst such as manganese(III) acetate.
Industrial Production Methods
Industrial production of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), manganese(III) acetate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as diols and ketones.
Reduction: Reduced products such as diols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: There is ongoing research into the potential medicinal properties of this compound.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: Similar structure but without the chlorine atom.
Naphthalene, 1,2-epoxy-1,2,3,4-tetrahydro-: Another epoxide derivative of naphthalene.
Uniqueness
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated analogs. The chlorine atom can participate in various substitution reactions, making this compound more versatile in synthetic applications .
Properties
IUPAC Name |
4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWKTAMXHPWGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C3C1O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585778 |
Source
|
Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-67-6 |
Source
|
Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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